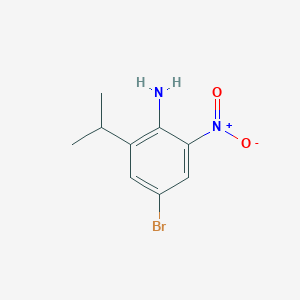

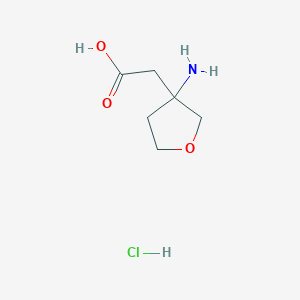

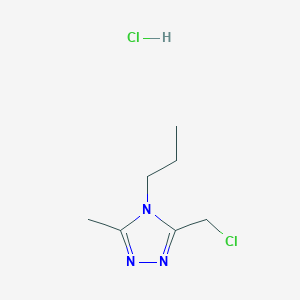

![molecular formula C8H7N3O2 B1377209 3-メチル-[1,2,4]トリアゾロ[4,3-a]ピリジン-7-カルボン酸 CAS No. 1215780-28-1](/img/structure/B1377209.png)

3-メチル-[1,2,4]トリアゾロ[4,3-a]ピリジン-7-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid” belongs to the class of 1,2,4-triazolo[4,3-a]pyridines . This class of compounds has been found to be remarkably versatile in drug design due to their structural similarity with purines . They have been proposed as possible surrogates of the purine ring . The choice of substituents can also make the triazolo[4,3-a]pyridine ring a potentially viable bio-isostere of the carboxylic acid functional group .

Synthesis Analysis

The synthesis of amide derivatives of [1,2,4]triazolo[4,3-a]pyridine can be achieved by the nucleophilic displacement of chloromethyl derivative with methyl amine followed by the reaction with acid analogues . This method provides a facile synthesis for the preparation of these compounds .Molecular Structure Analysis

The ring system of 1,2,4-triazolo[4,3-a]pyridines is isoelectronic with that of purines . They are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .Chemical Reactions Analysis

The 1,2,4-triazolo[4,3-a]pyridine ring has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . In addition, the metal-chelating properties of the ring have also been exploited to generate candidate treatments for cancer and parasitic diseases .Physical And Chemical Properties Analysis

The molecular weight of “3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid” is 133.15 g/mol . It has a XLogP3-AA value of 1.6, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It has a rotatable bond count of 0 .科学的研究の応用

作用機序

Target of Action

Triazole compounds, which include this compound, are known to interact with a variety of enzymes and receptors, showing versatile biological activities .

Mode of Action

Triazole compounds are known to bind in the biological system, indicating a potential for interaction with its targets .

Result of Action

Triazole compounds are known to exhibit a range of biological activities, suggesting that this compound may have similar effects .

将来の方向性

The [1,2,4]triazolo[4,3-a]pyridine scaffold has been underexploited among the heme binding moieties . With the help of rational and in silico-guided design of analogues, there is potential for the development of more potent inhibitors with excellent in vitro metabolic stability and selectivity . This could be a promising strategy to enhance the efficacy of existing immunotherapeutic drugs .

生化学分析

Biochemical Properties

3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind with cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can interact with nucleic acids, potentially affecting gene expression and protein synthesis .

Cellular Effects

The effects of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid on cells are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating these pathways, the compound can induce cell death in cancer cells while promoting the survival of healthy cells. Furthermore, it affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid exerts its effects through several mechanisms. One primary mechanism is the inhibition of specific enzymes, such as kinases and proteases, which play critical roles in cell signaling and metabolism. The compound binds to the active sites of these enzymes, preventing their normal function. Additionally, it can activate certain pathways by binding to receptors on the cell surface, leading to downstream effects on gene expression and cellular activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid vary with dosage in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and promoting tissue repair. At higher doses, it can become toxic, leading to adverse effects such as liver damage and oxidative stress. These threshold effects highlight the importance of careful dosage regulation in potential therapeutic applications .

Metabolic Pathways

3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can have different biological activities, some of which may contribute to the overall effects of the compound. Additionally, the compound can influence metabolic flux by altering the activity of key enzymes in pathways such as glycolysis and the citric acid cycle .

Transport and Distribution

Within cells and tissues, 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and can bind to proteins that facilitate its distribution to different cellular compartments. The compound’s localization within cells can affect its activity, with higher concentrations in certain areas leading to more pronounced effects .

Subcellular Localization

The subcellular localization of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is crucial for its function. It has been found to accumulate in the nucleus, where it can interact with DNA and regulatory proteins to influence gene expression. Additionally, it can localize to the mitochondria, affecting cellular energy production and apoptosis. Targeting signals and post-translational modifications play a role in directing the compound to these specific compartments .

特性

IUPAC Name |

3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-9-10-7-4-6(8(12)13)2-3-11(5)7/h2-4H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTDMISXTWJATE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

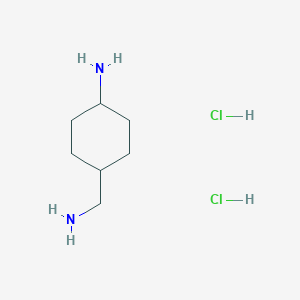

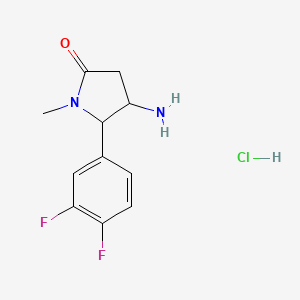

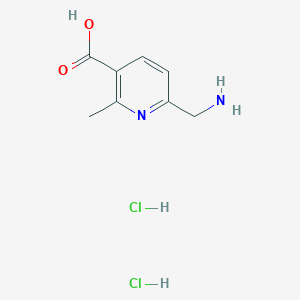

![3-Amino-2-{[4-(dimethylamino)phenyl]methyl}propanoic acid dihydrochloride](/img/structure/B1377126.png)